2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Overview
Description
The compound 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound contains several functional groups, including a benzoyl group, a piperidine ring, a sulfonyl group, and an acetamide group, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can involve multiple steps, starting from readily available starting materials. A typical synthetic route may include the following steps:
Preparation of 2-(ethylthio)benzoic acid:
Formation of 1-(2-(ethylthio)benzoyl)piperidine: : The prepared 2-(ethylthio)benzoic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride can then react with piperidine to form the benzoylated piperidine derivative.
Sulfonylation: : The benzoylated piperidine compound can undergo sulfonylation using a sulfonyl chloride reagent, introducing the sulfonyl group at the piperidine ring.
N-Methylation: : Finally, the resulting compound can be methylated at the nitrogen atom of the acetamide group using reagents like methyl iodide under basic conditions.
Industrial Production Methods
The industrial production of this compound may involve the optimization of reaction conditions, scaling up the synthesis process, and employing continuous flow reactors to ensure efficient and consistent production. Key factors to consider include the choice of solvents, catalysts, and reaction temperatures to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: : The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The nitro or carbonyl groups, if present, can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving group attached to the sulfonyl group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: : Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: : Nucleophiles like amines, alcohols, or thiols, in the presence of suitable bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield the corresponding sulfoxide or sulfone, while substitution reactions at the sulfonyl group can produce a wide range of substituted derivatives.
Scientific Research Applications
The compound 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has several potential scientific research applications, including:
Chemistry: : Its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: : The compound may exhibit bioactivity, making it a candidate for investigating biological pathways and interactions with proteins, enzymes, or receptors.
Medicine: : Due to its potential bioactivity, it could be explored for therapeutic applications, including drug development for various diseases.
Industry: : Its reactivity and functional groups make it useful in the development of materials, coatings, or catalysts for industrial processes.
Mechanism of Action
The mechanism by which 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide exerts its effects depends on its specific applications. For example, in a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific physiological responses. The exact molecular targets and pathways involved can vary and require detailed experimental investigation to elucidate.
Comparison with Similar Compounds
Comparison with Other Compounds
When compared to similar compounds, 2-((1-(2-(ethylthio)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide may exhibit unique properties due to its specific combination of functional groups. For example:
Benzoyl group: : Contributes to the compound's aromatic character and potential interactions with biological targets.
Piperidine ring: : Provides a flexible and conformationally diverse scaffold.
Sulfonyl group: : Imparts reactivity towards nucleophiles and stability under various conditions.
Ethylthio group: : Can undergo oxidation to form sulfoxides or sulfones, adding further versatility.
List of Similar Compounds
N-benzoylpiperidine derivatives: : Compounds with benzoyl and piperidine groups, which may share similar structural features and reactivity.
Sulfonyl amides: : Compounds containing sulfonyl and amide groups, known for their stability and diverse applications.
Thioether compounds: : Molecules with sulfur-containing functional groups, which can undergo oxidation and substitution reactions.
These comparisons highlight the unique combination of functional groups in This compound and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
2-[1-(2-ethylsulfanylbenzoyl)piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S2/c1-3-24-15-7-5-4-6-14(15)17(21)19-10-8-13(9-11-19)25(22,23)12-16(20)18-2/h4-7,13H,3,8-12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIKZZLAMICQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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